Diethyl 1-tetradecanephosphonate

Description

BenchChem offers high-quality Diethyl 1-tetradecanephosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1-tetradecanephosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-diethoxyphosphoryltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIYYOBPHXJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348698 | |

| Record name | Diethyl 1-Tetradecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5191-09-3 | |

| Record name | Diethyl 1-Tetradecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 1-tetradecanephosphonate CAS number 5191-09-3 properties

An In-depth Technical Guide to Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) for Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 1-tetradecanephosphonate, CAS number 5191-09-3. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and to propose logical, field-proven experimental methodologies.

Introduction and Strategic Overview

Diethyl 1-tetradecanephosphonate is an organophosphorus compound distinguished by a phosphonate functional group attached to a long, saturated C14 alkyl chain (tetradecyl group). This unique amphiphilic structure—a polar phosphonate head and a long nonpolar hydrocarbon tail—is the primary determinant of its physical properties and potential applications. While specific research on this molecule is not widely published, its structural motifs are common in compounds used as surfactants, lubricants, and, increasingly, as intermediates in the synthesis of biologically active molecules.[1]

Organophosphonates are recognized for their stability and their ability to mimic phosphates in biological systems, making them a subject of interest in medicinal chemistry. The long alkyl chain of this particular phosphonate suggests potential utility in modulating hydrophobic interactions, for example, in membrane-targeting applications or as a hydrophobic tail in novel drug delivery systems. This guide will synthesize the available data and provide expert-driven predictions and protocols to facilitate its use in a research and development setting.

Chemical Identity and Molecular Structure

A clear understanding of the molecule's identity is the foundation for all subsequent research.

-

CAS Number: 5191-09-3[2]

-

Molecular Formula: C₁₈H₃₉O₃P[2]

-

Molecular Weight: 334.47 g/mol [2]

-

IUPAC Name: diethyl tetradecylphosphonate[3]

-

Common Synonyms: Diethyl 1-tetradecylphosphonate, 1-diethoxyphosphoryltetradecane, Tetradecane-1-phosphonic acid diethyl ester[1][4]

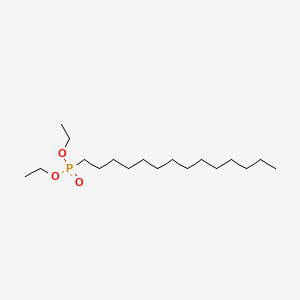

Caption: 2D Structure of Diethyl 1-tetradecanephosphonate.

Physicochemical and Computational Properties

The compound's physical and chemical characteristics are summarized below. These properties are critical for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Melting Point | 8 °C | [4] |

| Boiling Point | 199-201 °C @ 3 mmHg | [4] |

| Density | 0.922 g/cm³ | [4] |

| Refractive Index | 1.4445 (@ 20°C) | [4] |

| Solubility | Soluble in organic solvents; limited in water | [1] |

| Stability | Stable under normal conditions | [1][5] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [2] |

| LogP (predicted) | 6.9536 | [2] |

Expert Insights:

-

The high boiling point is consistent with its molecular weight and the polar phosphonate group, which increases intermolecular forces. Distillation for purification must be performed under a high vacuum to prevent thermal decomposition.

-

The very high predicted LogP value of 6.95 confirms the compound's lipophilic (hydrophobic) nature, dominated by the C14 alkyl chain.[2] This suggests excellent solubility in nonpolar organic solvents like hexanes and dichloromethane, but poor solubility in water.[1]

-

Its stability is generally high, but the phosphonate ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tetradecanephosphonic acid and ethanol.[1]

Synthesis Protocol: Michaelis-Arbuzov Reaction

Reaction Principle: The reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (1-bromotetradecane). The resulting intermediate then undergoes a dealkylation step, typically via an Sₙ2 mechanism, to yield the final phosphonate product.

Caption: Workflow for the synthesis of Diethyl 1-tetradecanephosphonate.

Step-by-Step Experimental Methodology

-

Reactor Setup: Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Charging Reactants: Charge the flask with 1.0 equivalent of 1-bromotetradecane. Add 1.2 to 1.5 equivalents of triethyl phosphite. The excess phosphite ensures the complete conversion of the alkyl bromide and can be removed later.

-

Reaction Conditions:

-

Begin stirring the mixture.

-

Slowly heat the reaction mixture to 140-160 °C. The reaction is typically conducted neat (without solvent).

-

Monitor the reaction progress by observing the reflux of the byproduct, bromoethane (boiling point: 38 °C), which will distill out of the reaction mixture and can be collected in a cooled trap. The reaction is generally complete when the evolution of bromoethane ceases (typically 3-6 hours).

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by distillation under reduced pressure.

-

The remaining crude product is then purified by fractional distillation under high vacuum (e.g., at ~3 mmHg) to yield the pure Diethyl 1-tetradecanephosphonate as a colorless liquid.[4] The literature boiling point of 199-201 °C at this pressure serves as a validation checkpoint for product identity.[4]

-

Predicted Spectral Characteristics for Structural Verification

No publicly available spectra were found. However, based on the known structure, the following spectral characteristics can be reliably predicted. These predictions are essential for researchers to verify the identity and purity of their synthesized material.

-

¹H NMR (Proton NMR):

-

~4.1-4.0 ppm: A quintet or multiplet corresponding to the four protons of the two -O-CH₂ -CH₃ groups. The splitting is due to coupling with both the phosphorus atom (²J(P,H)) and the adjacent methyl protons.

-

~1.7-1.5 ppm: A multiplet corresponding to the -P-CH₂ -CH₂- protons on the tetradecyl chain. These are shifted downfield due to the influence of the electron-withdrawing phosphonate group.

-

~1.3 ppm: A triplet corresponding to the six protons of the two -O-CH₂-CH₃ groups.

-

~1.25 ppm: A large, broad signal corresponding to the bulk of the methylene (-CH₂ -) protons in the middle of the tetradecyl chain.

-

~0.88 ppm: A triplet corresponding to the terminal methyl (-CH₃ ) group of the tetradecyl chain.

-

-

¹³C NMR (Carbon NMR):

-

~61 ppm (doublet): Carbon of the -O-C H₂-CH₃ groups, split by the phosphorus atom (²J(P,C)).

-

~30-22 ppm: A series of peaks for the carbons of the tetradecyl chain. The carbon directly attached to phosphorus (-P-C H₂-) will appear as a doublet with a large coupling constant (¹J(P,C)).

-

~16 ppm (doublet): Carbon of the -O-CH₂-C H₃ groups, split by the phosphorus atom (³J(P,C)).

-

~14 ppm: Carbon of the terminal -C H₃ group of the tetradecyl chain.

-

-

IR Spectroscopy:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.

-

~1250 cm⁻¹: A very strong and characteristic P=O (phosphoryl) stretching absorption.

-

~1050-1020 cm⁻¹: Strong P-O-C stretching vibrations.[6]

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 334.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of ethoxy groups, ethylene, and cleavage along the long alkyl chain.

-

Potential Applications and Future Research Directions

The unique structure of Diethyl 1-tetradecanephosphonate makes it a candidate for several advanced applications.

-

Surfactants and Emulsifiers: With its distinct polar head and nonpolar tail, it is a classic surfactant structure.[1] It could be investigated for use in creating stable emulsions in industrial or pharmaceutical formulations, particularly where phosphate-based surfactants are undesirable.

-

Precursor for Biologically Active Molecules: Phosphonic acids are known to be potent enzyme inhibitors because they can act as stable mimics of phosphate transition states. Diethyl 1-tetradecanephosphonate can be readily hydrolyzed to the corresponding tetradecylphosphonic acid. This long-chain phosphonic acid could be explored as an inhibitor for enzymes that process long-chain lipid phosphates. Furthermore, related α-aminophosphonates have shown potential as anticancer agents, suggesting that this compound could serve as a key intermediate for synthesizing novel therapeutic candidates.[7]

-

Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces. This compound could be used to create self-assembled monolayers on surfaces like titania or alumina, rendering them hydrophobic. This has applications in anti-corrosion coatings, lubrication, and biomedical implants.

Safety and Handling

As an organophosphorus compound, appropriate safety precautions are mandatory.

-

General Hazards: While some supplier data sheets indicate no specific hazards[5], others list risk statements for irritation to the eyes, respiratory system, and skin (R36/37/38).[4] It is prudent to handle the compound as a potential irritant.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors or mists. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Trustworthiness Protocol: Always consult the most current Safety Data Sheet (SDS) provided by your chemical supplier before beginning any experimental work. The information provided here is for guidance and is based on available public data, which may not be exhaustive.

Conclusion

Diethyl 1-tetradecanephosphonate (CAS 5191-09-3) is a chemical compound with significant, albeit largely unexplored, potential. Its value lies in its well-defined amphiphilic structure, its predictable chemical reactivity, and its relationship to the broader class of biologically relevant organophosphonates. This guide has provided a framework for understanding its core properties, a reliable protocol for its synthesis, and a predictive basis for its analytical characterization. It is hoped that this technical synthesis will empower researchers to confidently incorporate this versatile molecule into their development programs for new materials and therapeutics.

References

-

BIOFOUNT. (n.d.). 5191-09-3|1-十四烷基膦酸二乙酯. Retrieved from [Link][8]

-

Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Arkat USA. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ARKIVOC, 2012(viii), 119-127. Retrieved from [Link]

-

PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link][6]

Sources

- 1. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Diethyl 1-tetradecylphosphonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. DIETHYL 1-TETRADECANEPHOSPHONATE CAS#: 5191-09-3 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5191-09-3|1-十四烷基膦酸二乙酯|Diethyl1-Tetradecylphosphonate|-范德生物科技公司 [bio-fount.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 1-Tetradecanephosphonate

This guide provides a comprehensive technical overview for the synthesis and characterization of Diethyl 1-tetradecanephosphonate, a long-chain alkylphosphonate ester. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a detailed understanding of the preparation and analytical validation of this class of compounds.

Introduction: The Significance of Alkylphosphonates

Alkylphosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature imparts unique physicochemical properties, making them valuable in a range of applications. In drug discovery, the phosphonate moiety can act as a non-hydrolyzable mimic of phosphate esters, enabling the design of enzyme inhibitors with enhanced stability. The long alkyl chain of Diethyl 1-tetradecanephosphonate suggests potential applications as surfactants, lubricants, or as intermediates in the synthesis of more complex bioactive molecules.

Synthesis of Diethyl 1-tetradecanephosphonate via the Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a phosphonium salt intermediate that subsequently dealkylates to form the final phosphonate product.

Reaction Mechanism

The reaction proceeds via a two-step S\textsubscript{N}2 mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of 1-bromotetradecane, displacing the bromide ion and forming a triethoxy(tetradecyl)phosphonium bromide intermediate.

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This results in the formation of Diethyl 1-tetradecanephosphonate and ethyl bromide as a byproduct.[3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of long-chain alkylphosphonates.[4]

Materials:

-

1-Bromotetradecane

-

Triethyl phosphite

-

Anhydrous Toluene (optional, for high-boiling reactants)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a bubbler or drying tube), and a dropping funnel. The entire apparatus should be under an inert atmosphere of nitrogen or argon.

-

Charging Reactants: Charge the flask with 1-bromotetradecane (1.0 equivalent).

-

Addition of Triethyl Phosphite: Add triethyl phosphite (1.1 equivalents) to the dropping funnel.

-

Reaction: Slowly add the triethyl phosphite to the 1-bromotetradecane with vigorous stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the initial exotherm subsides, heat the reaction mixture to 140-160 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct (boiling point: 38 °C) or by analytical techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove any remaining volatile components (e.g., excess triethyl phosphite, ethyl bromide) by distillation under reduced pressure. The crude Diethyl 1-tetradecanephosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Diethyl 1-tetradecanephosphonate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Diethyl 1-tetradecanephosphonate. Due to the presence of the phosphorus atom (³¹P, 100% natural abundance, spin I = 1/2), characteristic couplings are observed in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

-

-O-CH₂-CH₃: A multiplet (quartet of doublets or more complex) around 4.1-4.0 ppm due to coupling with the adjacent methyl protons and the phosphorus atom.

-

-P-CH₂-: A multiplet around 1.7-1.6 ppm, coupled to the adjacent methylene protons and the phosphorus atom.

-

-CH₂- chain: A broad multiplet between 1.4-1.2 ppm representing the majority of the methylene groups in the tetradecyl chain.

-

-O-CH₂-CH₃: A triplet around 1.3 ppm, coupled to the methylene protons.

-

Terminal -CH₃: A triplet around 0.9 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy:

-

-O-CH₂-: A doublet around 61 ppm due to coupling with the phosphorus atom.

-

-P-CH₂-: A doublet with a large coupling constant (¹J\textsubscript{C-P}) around 25-30 ppm.

-

Alkyl Chain Carbons: A series of signals between 22-32 ppm.

-

-O-CH₂-CH₃: A doublet around 16 ppm due to coupling with the phosphorus atom.

-

Terminal -CH₃: A signal around 14 ppm.

³¹P NMR Spectroscopy:

-

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. For dialkyl alkylphosphonates, the chemical shift typically appears in the range of +25 to +35 ppm relative to 85% H₃PO₄.[5][6]

| Parameter | Predicted Data |

| ¹H NMR (CDCl₃) | δ 4.15-4.05 (m, 4H, OCH₂CH₃), 1.75-1.65 (m, 2H, PCH₂), 1.45-1.20 (m, 24H, (CH₂)₁₂), 1.33 (t, J ≈ 7 Hz, 6H, OCH₂CH₃), 0.88 (t, J ≈ 7 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 61.4 (d, ²J\textsubscript{C-P} ≈ 6.5 Hz, OCH₂), 31.9, 30.3, 29.6, 29.5, 29.3, 29.2, 29.1, 28.9, 28.7, 22.7 ((CH₂)₁₂), ~25-30 (d, ¹J\textsubscript{C-P} > 100 Hz, PCH₂), 16.4 (d, ³J\textsubscript{C-P} ≈ 6.0 Hz, OCH₂CH₃), 14.1 (CH₃) |

| ³¹P NMR (CDCl₃) | δ ~ +32 ppm |

Table 1: Predicted NMR Spectroscopic Data for Diethyl 1-tetradecanephosphonate.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2955-2850 | C-H stretching (alkyl) |

| 1465 | C-H bending (CH₂) |

| 1240-1260 | P=O stretching (strong, characteristic) |

| 1020-1050 | P-O-C stretching (strong) |

Table 2: Predicted IR Absorption Bands for Diethyl 1-tetradecanephosphonate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron ionization (EI) is a common technique for this class of compounds.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 334.

-

Fragmentation: Common fragmentation pathways for alkylphosphonates include cleavage of the P-C bond, loss of the alkoxy groups, and rearrangements.[7]

| m/z | Predicted Fragment |

| 334 | [M]⁺ |

| 305 | [M - C₂H₅]⁺ |

| 289 | [M - OC₂H₅]⁺ |

| 137 | [P(O)(OEt)₂]⁺ |

Table 3: Predicted Major Fragments in the Mass Spectrum of Diethyl 1-tetradecanephosphonate.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of Diethyl 1-tetradecanephosphonate using the Michaelis-Arbuzov reaction. The provided experimental protocol, along with the detailed characterization data, serves as a valuable resource for the preparation and validation of this and similar long-chain alkylphosphonate esters. The scientific integrity of this guide is grounded in established chemical principles and supported by spectroscopic data from analogous compounds. Researchers and drug development professionals can utilize this information to confidently synthesize and characterize Diethyl 1-tetradecanephosphonate for their specific applications.

References

Sources

Diethyl 1-tetradecanephosphonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl 1-tetradecanephosphonate, a long-chain alkyl phosphonate ester, represents a class of organophosphorus compounds with significant potential in the pharmaceutical and life sciences sectors. Its unique combination of a polar phosphonate head and a long, lipophilic alkyl tail imparts amphiphilic properties that are highly valuable in drug delivery and formulation. This technical guide provides an in-depth exploration of the physical and chemical properties of Diethyl 1-tetradecanephosphonate, offering field-proven insights and detailed experimental protocols to support its application in research and drug development.

The phosphonate moiety serves as a stable isostere for phosphate groups, which are ubiquitous in biological systems. This structural mimicry allows for the design of molecules that can interact with biological targets while resisting enzymatic hydrolysis, a common challenge with phosphate esters.[1][2] The tetradecyl chain, a fourteen-carbon alkyl group, significantly enhances the lipophilicity of the molecule. This property is crucial for improving the membrane permeability and oral bioavailability of drug candidates that would otherwise be limited by poor absorption.[3]

This guide will delve into the core physicochemical characteristics of Diethyl 1-tetradecanephosphonate, its synthesis and reactivity, and its potential applications as a prodrug moiety and a component of advanced drug delivery systems.

Physicochemical Properties

The physical and chemical properties of Diethyl 1-tetradecanephosphonate are fundamental to its behavior in both chemical and biological systems. A thorough understanding of these characteristics is essential for its effective application.

Table 1: Physical and Chemical Properties of Diethyl 1-tetradecanephosphonate

| Property | Value | Source(s) |

| CAS Number | 5191-09-3 | N/A |

| Molecular Formula | C₁₈H₃₉O₃P | N/A |

| Molecular Weight | 334.47 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Melting Point | 8 °C | N/A |

| Boiling Point | 199-201 °C at 3 mmHg | N/A |

| Density | 0.922 g/cm³ | N/A |

| Refractive Index (n²⁰/D) | 1.4445 | N/A |

| Solubility | Soluble in organic solvents; limited solubility in water. | N/A |

The long tetradecyl chain dominates the physical properties of the molecule, rendering it a liquid at room temperature with a relatively high boiling point. Its solubility profile reflects its amphiphilic nature, with good solubility in nonpolar organic solvents and limited miscibility with water.

Chemical Structure and Reactivity

The structure of Diethyl 1-tetradecanephosphonate is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a tetradecyl group and two ethoxy groups.

Caption: Chemical structure of Diethyl 1-tetradecanephosphonate.

Synthesis

The most common and efficient method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 1-bromotetradecane.

Caption: Stepwise hydrolysis of Diethyl 1-tetradecanephosphonate.

This stability is a key feature exploited in drug design, where the phosphonate group can act as a stable mimic of a phosphate group, preventing metabolic degradation. [1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the long alkyl chain.

-

Triplet (δ ≈ 0.9 ppm, 3H): The terminal methyl group (CH₃) of the tetradecyl chain.

-

Multiplet (δ ≈ 1.2-1.4 ppm, 22H): The methylene groups (CH₂) of the tetradecyl chain that are not adjacent to the phosphorus atom.

-

Triplet (δ ≈ 1.3 ppm, 6H): The methyl groups (CH₃) of the two ethoxy groups, coupled to the adjacent methylene protons.

-

Multiplet (δ ≈ 1.6-1.8 ppm, 2H): The methylene group (CH₂) of the tetradecyl chain adjacent to the phosphorus atom.

-

Quintet (δ ≈ 4.0-4.2 ppm, 4H): The methylene groups (OCH₂) of the two ethoxy groups, coupled to both the adjacent methyl protons and the phosphorus atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

δ ≈ 14 ppm: The terminal methyl carbon of the tetradecyl chain.

-

δ ≈ 16 ppm (doublet, J ≈ 6 Hz): The methyl carbons of the ethoxy groups, showing coupling to the phosphorus atom.

-

δ ≈ 22-32 ppm: A series of peaks for the methylene carbons of the tetradecyl chain.

-

δ ≈ 61 ppm (doublet, J ≈ 7 Hz): The methylene carbons of the ethoxy groups, showing coupling to the phosphorus atom.

-

δ ≈ 25-35 ppm (doublet, J ≈ 140 Hz): The carbon of the tetradecyl chain directly bonded to the phosphorus atom, exhibiting a large one-bond C-P coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the P=O, P-O-C, and C-H bonds.

-

2850-3000 cm⁻¹: Strong C-H stretching vibrations from the alkyl chain and ethyl groups.

-

1450-1470 cm⁻¹: C-H bending vibrations.

-

1250-1260 cm⁻¹: A strong P=O stretching vibration, which is a characteristic peak for phosphonates.

-

1020-1050 cm⁻¹ and 950-970 cm⁻¹: Strong P-O-C stretching vibrations.

Mass Spectrometry (MS)

Electron impact mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 334 may be observed, but fragmentation is expected to be significant. Common fragmentation patterns for diethyl alkylphosphonates include the loss of ethylene (28 Da) from the ethoxy groups and cleavage of the alkyl chain. [4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of Diethyl 1-tetradecanephosphonate. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

Caption: Workflow for the synthesis of Diethyl 1-tetradecanephosphonate.

Materials:

-

Triethyl phosphite

-

1-Bromotetradecane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Distillation apparatus

-

Vacuum pump

-

Silica gel for column chromatography (optional)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-bromotetradecane (1.0 equivalent).

-

Addition of Reagent: Add triethyl phosphite (1.1 to 1.5 equivalents) to the flask. The reaction is often performed neat (without solvent).

-

Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The byproduct, ethyl bromide, has a low boiling point (38 °C) and will be removed during the subsequent purification step.

-

Purification: Purify the crude product by vacuum distillation. Alternatively, for smaller scales or higher purity, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and MS as described in the "Spectroscopic Characterization" section.

Protocol 2: Characterization by NMR Spectroscopy

Materials:

-

Diethyl 1-tetradecanephosphonate sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified Diethyl 1-tetradecanephosphonate in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to confirm the structure of the molecule.

Applications in Drug Development

The unique properties of Diethyl 1-tetradecanephosphonate make it an attractive component in drug design and delivery.

Lipophilic Prodrugs

Many potent drug molecules suffer from poor oral bioavailability due to low lipophilicity, which hinders their ability to cross cell membranes. By covalently attaching Diethyl 1-tetradecanephosphonate to a drug molecule, its overall lipophilicity can be significantly increased. This "prodrug" approach masks the polar functional groups of the parent drug, facilitating its absorption. Once absorbed, the phosphonate ester can be cleaved by enzymes in the body to release the active drug. [3][5]

Caption: The prodrug concept utilizing a lipophilic phosphonate.

Phosphate Isosteres

The phosphonate group is a well-established bioisostere for the phosphate group. [1][2][6][7][8]Phosphates are common in biological molecules but are susceptible to enzymatic cleavage by phosphatases. Replacing a phosphate with a phosphonate group, which has a more stable carbon-phosphorus bond, can lead to drug candidates with improved metabolic stability and longer duration of action. The diethyl ester form can serve as a prodrug of the phosphonic acid.

Excipient in Formulations

The amphiphilic nature of Diethyl 1-tetradecanephosphonate suggests its potential use as an excipient in drug formulations. It could act as a solubilizing agent for poorly water-soluble drugs or as a component in lipid-based drug delivery systems such as liposomes or nanoemulsions.

Safety and Handling

Organophosphorus compounds can have varying degrees of toxicity. While Diethyl 1-tetradecanephosphonate is not classified as a highly toxic compound, it is essential to handle it with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [9][10][11][12]

Conclusion

Diethyl 1-tetradecanephosphonate is a versatile molecule with a promising future in pharmaceutical sciences. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an accessible tool for researchers. The ability of its long alkyl chain to enhance lipophilicity and the stability of the phosphonate group as a phosphate isostere provide a strong rationale for its use in the development of novel prodrugs and drug delivery systems. This guide has provided a comprehensive overview of its key characteristics and practical methodologies to facilitate its application in the laboratory. As the demand for more effective and bioavailable drugs continues to grow, the strategic use of molecules like Diethyl 1-tetradecanephosphonate will undoubtedly play an increasingly important role in advancing drug development.

References

- Chasin, D. G., & Perkins, E. G. (1971). The mass spectra of alkyl 2-diethylphosphonoalkanoates. Chemistry and Physics of Lipids, 6(4), 311–324.

-

Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]

- Hostetler, K. Y., et al. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(15), 1947-1963.

-

Marinetti, A., & Savignac, P. (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 678886.

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. NIST WebBook. Retrieved from [Link]

- Process for the synthesis of diethyl ethylphosphonate. (1995). U.S.

- Royal Society of Chemistry. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 266-282.

-

Royal Society of Chemistry. (n.d.). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm. Retrieved from [Link]

- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules, 27(20), 6898.

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

Sources

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. za.uplcorp.com [za.uplcorp.com]

- 11. ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

Unveiling Diethyl 1-Tetradecanephosphonate: A Technical Guide for Scientific Professionals

Core Molecular Identity and Structure

Diethyl 1-tetradecanephosphonate is an organophosphorus compound belonging to the phosphonate ester family. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a long, fourteen-carbon alkyl chain (tetradecyl group). This amphiphilic nature, with a polar phosphonate head and a nonpolar hydrocarbon tail, is fundamental to its chemical behavior and applications.

The definitive molecular formula for Diethyl 1-tetradecanephosphonate is C18H39O3P.[1][2] Its identity is further solidified by its Chemical Abstracts Service (CAS) registry number: 5191-09-3.[1][3][4]

To facilitate computational modeling and database searching, the following structural identifiers are crucial:

-

SMILES (Simplified Molecular-Input Line-Entry System): CCCCCCCCCCCCCCP(=O)(OCC)OCC[4]

-

InChI (International Chemical Identifier): InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3[4]

The structural arrangement of these atoms dictates the molecule's reactivity and physical properties. The phosphorus-carbon bond is notably stable, and the diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid, a key transformation for certain applications.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of Diethyl 1-tetradecanephosphonate, highlighting the key functional groups.

Caption: 2D structure of Diethyl 1-tetradecanephosphonate.

Physicochemical Properties and Molecular Weight

The molecular weight of Diethyl 1-tetradecanephosphonate is a key parameter for stoichiometric calculations in synthesis and for various analytical techniques. The calculated molecular weight is approximately 334.47 g/mol .[1][2] Minor variations in this value may be reported depending on the isotopic composition considered.[3][4]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Formula | C18H39O3P | [1][2] |

| Molecular Weight | 334.47 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 199-201 °C at 3 mmHg | [1] |

| Density | 0.922 g/cm³ | [1] |

| Refractive Index | 1.4445 | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [4] |

These properties are consistent with a molecule possessing a significant nonpolar alkyl chain, leading to its oily liquid state at room temperature and its solubility characteristics.

Synthesis and Mechanistic Considerations

The synthesis of diethyl alkylphosphonates, such as Diethyl 1-tetradecanephosphonate, is commonly achieved through the Michaelis-Arbuzov reaction . This well-established and efficient method for forming carbon-phosphorus bonds is a cornerstone of organophosphorus chemistry.[5]

The reaction typically involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 1-bromotetradecane. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically via an SN2 mechanism, to yield the final phosphonate ester.

Experimental Workflow: Michaelis-Arbuzov Synthesis

A generalized protocol for the synthesis of Diethyl 1-tetradecanephosphonate is as follows:

-

Reactant Preparation: Equimolar amounts of 1-bromotetradecane and triethyl phosphite are combined in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 160 °C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified, commonly by vacuum distillation, to remove any unreacted starting materials and byproducts, yielding the pure Diethyl 1-tetradecanephosphonate.

The choice of reaction temperature and time is critical and can be optimized to maximize yield and minimize side reactions. The purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Caption: Generalized workflow for the Michaelis-Arbuzov synthesis.

Relevance and Applications in Research and Development

The unique bifunctional nature of Diethyl 1-tetradecanephosphonate and its derivatives makes them valuable tools in various scientific disciplines.

Surface Modification and Biomaterials

Organophosphonates are increasingly utilized for the creation of robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[6] The phosphonate headgroup forms strong, stable bonds with these surfaces, offering superior thermal and hydrolytic stability compared to traditional thiol-on-gold or silane-on-oxide systems.[6] This property is critical for applications in:

-

Biomaterial Engineering: Creating biocompatible and functionalized surfaces on medical implants to improve tissue integration and reduce rejection.

-

Biosensors: Immobilizing biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces with high stability and control.

Drug Delivery and Prodrug Strategies

The long alkyl chain of Diethyl 1-tetradecanephosphonate imparts significant lipophilicity. This characteristic can be exploited in drug delivery systems to:

-

Enhance Membrane Permeability: By incorporating this moiety into a drug molecule, its ability to cross cell membranes can be improved, potentially increasing its bioavailability.

-

Formulation of Lipid-Based Nanoparticles: The amphiphilic nature of the corresponding phosphonic acid can be utilized in the formation of micelles or liposomes for encapsulating and delivering therapeutic agents.

Furthermore, phosphonate esters can serve as prodrugs. In the physiological environment, these esters can be cleaved by enzymes to release the active phosphonic acid drug, allowing for controlled release and targeted delivery.

Conclusion

Diethyl 1-tetradecanephosphonate is a molecule with a well-defined structure and a versatile set of physicochemical properties. Its synthesis via the robust Michaelis-Arbuzov reaction is straightforward, making it an accessible building block for further chemical elaboration. The insights provided in this guide underscore its significance and potential in the development of advanced materials, sophisticated drug delivery systems, and novel therapeutic agents. A thorough understanding of its molecular structure and weight is the foundation upon which innovative applications will be built.

References

Sources

- 1. DIETHYL 1-TETRADECANEPHOSPHONATE price,buy DIETHYL 1-TETRADECANEPHOSPHONATE - chemicalbook [chemicalbook.com]

- 2. DIETHYL 1-TETRADECANEPHOSPHONATE CAS#: 5191-09-3 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of Diethyl 1-tetradecanephosphonate in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Introduction

Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) is an organophosphorus compound characterized by a polar diethyl phosphonate head group and a long, non-polar C14 alkyl chain.[1][2] This amphiphilic structure makes it a subject of interest in various fields, including materials science, as a surfactant or emulsifier, and in life sciences as a potential bioactive molecule or a stable bioisostere for phosphate groups.[2][3] For professionals in research and drug development, a comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for any application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide deviates from a simple presentation of solubility data. Due to the scarcity of published quantitative solubility values for Diethyl 1-tetradecanephosphonate, we adopt a more foundational and practical approach. This document serves as a methodological whitepaper, equipping researchers with the theoretical framework, experimental protocols, and data interpretation strategies necessary to systematically determine the solubility profile of this compound in a range of relevant organic solvents. We will explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Physicochemical Profile and Theoretical Solubility Principles

To predict and understand the solubility of Diethyl 1-tetradecanephosphonate, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Characteristics:

-

Molecular Formula: C₁₈H₃₉O₃P[1]

-

Appearance: Colorless to pale yellow liquid[2]

-

Key Structural Features:

-

Hydrophobic Tail: A 14-carbon alkyl chain (tetradecyl group) that is non-polar and will readily interact with non-polar solvents through van der Waals forces.

-

Polar Head: A diethyl phosphonate group (-PO(OCH₂CH₃)₂) which contains polar P=O and P-O-C bonds, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. This is qualitatively summarized by the adage "like dissolves like."

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals forces. The long hydrophobic tail of Diethyl 1-tetradecanephosphonate is expected to interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. We anticipate favorable dipole-dipole interactions between these solvents and the polar phosphonate head.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H bonds and can both donate and accept hydrogen bonds. While they can interact with the phosphonate head, the large non-polar tail may limit solubility compared to smaller, more polar solutes.

The interplay between the large hydrophobic tail and the polar head group suggests that Diethyl 1-tetradecanephosphonate will exhibit broad solubility in many common organic solvents but limited solubility in highly polar solvents like water.[2]

Part 2: A Systematic Framework for Solubility Determination

We propose a two-tiered approach to systematically and efficiently characterize the solubility of Diethyl 1-tetradecanephosphonate. This workflow ensures that maximum information is gained while conserving material and time.

Caption: Experimental workflow for solubility determination.

Tier 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of Diethyl 1-tetradecanephosphonate across a diverse set of organic solvents at room temperature.

Rationale: This initial screen uses a small amount of material to rapidly identify promising solvents for specific applications and for further quantitative analysis. By testing solvents with varying polarities and hydrogen bonding capabilities, we can build a practical understanding of the compound's behavior.

Experimental Protocol:

-

Preparation: Dispense 25 mg (± 1 mg) of Diethyl 1-tetradecanephosphonate into a series of small, dry glass vials (e.g., 4 mL). Each vial will correspond to one solvent to be tested.

-

Solvent Addition: To the first vial, add the selected solvent (e.g., Hexane) in 0.25 mL increments.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[5] Allow the vial to stand for 1-2 minutes and observe.

-

Observation: Visually inspect the solution for any undissolved material. Look for a clear, homogenous liquid.

-

Iteration: Continue adding solvent in 0.25 mL increments up to a total volume of 0.75 mL, repeating the agitation and observation steps.[6]

-

Classification: Record the solubility based on the following criteria:

-

Soluble: The compound completely dissolves to form a clear solution at any point.

-

Partially Soluble: A significant portion of the compound dissolves, but some remains undissolved even after adding the full 0.75 mL.

-

Insoluble: Little to no dissolution is observed.[7]

-

-

Documentation: Repeat this procedure for each selected solvent and record the results in a structured table.

Table 1: Template for Qualitative Solubility Screening Results

| Solvent Class | Solvent | Polarity Index | Solubility (at ~25°C) | Observations |

|---|---|---|---|---|

| Non-Polar | Hexane | 0.1 | [Record Result] | [e.g., Clear solution after 0.25 mL] |

| Toluene | 2.4 | [Record Result] | ||

| Polar Aprotic | Diethyl Ether | 2.8 | [Record Result] | |

| Ethyl Acetate | 4.4 | [Record Result] | ||

| Acetone | 5.1 | [Record Result] | ||

| Acetonitrile | 5.8 | [Record Result] | ||

| THF | 4.0 | [Record Result] | ||

| DMF | 6.4 | [Record Result] | ||

| DMSO | 7.2 | [Record Result] | ||

| Polar Protic | Ethanol | 4.3 | [Record Result] |

| | Methanol | 5.1 | [Record Result] | |

Note: Polarity Index values are relative and sourced from various compilations.[8]

Tier 2: Quantitative Solubility Determination by Isothermal Saturation

Objective: To precisely measure the equilibrium solubility of Diethyl 1-tetradecanephosphonate in select solvents at a controlled temperature.

Rationale: This method, a cornerstone of physical chemistry, establishes the thermodynamic solubility limit.[9] By adding an excess of the solute and allowing the system to reach equilibrium, we ensure the solvent is fully saturated. Subsequent analysis of the supernatant provides a precise, quantitative value. This is a self-validating protocol because the continued presence of undissolved solute confirms that the saturation point has been reached.

Experimental Protocol:

-

System Preparation: Add an excess amount of Diethyl 1-tetradecanephosphonate to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means adding enough solute such that a visible amount remains undissolved.

-

Equilibration: Seal the vial tightly. Place it in a temperature-controlled environment (e.g., an incubator shaker or a water bath on a stir plate) set to the desired temperature (e.g., 25°C). Agitate the mixture vigorously for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium is reached).

-

Phase Separation: After equilibration, cease agitation and allow the vial to remain undisturbed at the same temperature for at least 4 hours to allow the excess solute to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any undissolved material. This step is critical for accuracy.

-

Solvent Evaporation (Gravimetric Analysis):

-

Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact volume transferred.

-

Remove the solvent under a stream of inert gas (e.g., nitrogen) or by using a vacuum concentrator. Gentle heating may be applied if the solvent is high-boiling, but care must be taken not to degrade the solute.

-

Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Mass of Solute: (Final weight of vial + solute) - (Initial weight of empty vial)

-

Solubility: (Mass of Solute in mg) / (Volume of Supernatant in mL)

-

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| [e.g., Toluene] | 25.0 | [Record Result] | [Calculate] |

| [e.g., Acetone] | 25.0 | [Record Result] | [Calculate] |

| [e.g., Ethanol] | 25.0 | [Record Result] | [Calculate] |

| [e.g., Toluene] | 40.0 | [Record Result] | [Calculate] |

Part 3: Key Factors Influencing Solubility

The solubility values determined are not absolute constants. They are influenced by several environmental and compositional factors that researchers must control and consider.

Caption: Factors governing the solubility of the compound.

-

Temperature: For most solid/liquid systems, solubility increases with temperature as the additional thermal energy helps overcome the solute-solute lattice energy.[10] Investigating solubility at different temperatures (e.g., 4°C, 25°C, 40°C) is crucial for applications involving heating or cooling steps.

-

Solvent Purity: The presence of water or other impurities in an organic solvent can significantly alter its polarity and, consequently, its ability to dissolve the solute. Always use high-purity, anhydrous solvents for accurate and reproducible measurements.

-

pH (in protic or aqueous-organic mixtures): While less relevant for pure aprotic solvents, if working in a mixture containing water or alcohols, the pH can become a factor. Phosphonate esters can undergo hydrolysis under strong acidic or basic conditions, which would chemically alter the compound rather than just dissolving it.[2]

Conclusion

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of Diethyl 1-tetradecanephosphonate. By combining a theoretical understanding of its amphiphilic nature with a robust two-tiered experimental workflow, users can generate a reliable and application-specific solubility profile. The emphasis on controlled, equilibrium-based methods ensures the generation of high-quality, reproducible data essential for advancing research and development objectives. The provided protocols and data templates offer a direct path to characterizing this compound and unlocking its full potential in various scientific applications.

References

-

MDPI. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved January 20, 2026, from [Link]

-

Iowa Research Online. (2010). New synthesis and reactions of phosphonates. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health (NIH). (2019). Encoded synthesis and evolution of alkyl-phosphonate nucleic acids: a synthetic genetic polymer with an uncharged backbone chemistry. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.

-

Aako. (2025). How do salts of phosphonates affect the solubility of other substances in water?. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved January 20, 2026, from [Link]

-

Grossmont College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health (NIH). (2017). Phosphonic acid: preparation and applications. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Factors affecting phosphonate measurement by inductively coupled plasma optical emission spectroscopy (ICP-OES) in oilfield produced waters. Retrieved January 20, 2026, from [Link]

-

Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved January 20, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Diethyl chlorophosphate. Retrieved January 20, 2026, from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 20, 2026, from [Link]

Sources

- 1. DIETHYL 1-TETRADECANEPHOSPHONATE price,buy DIETHYL 1-TETRADECANEPHOSPHONATE - chemicalbook [chemicalbook.com]

- 2. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. 错误页 [amp.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. evo-chemical.com [evo-chemical.com]

Stability and Storage of Diethyl 1-tetradecanephosphonate: A Guide to Preserving Chemical Integrity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) is an organophosphorus compound with a significant lipophilic chain, lending it utility in various research and development applications, including its potential as a surfactant or emulsifier.[1] The integrity of this molecule is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of Diethyl 1-tetradecanephosphonate and outlines field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, researchers can effectively mitigate degradation risks, ensuring the long-term viability of this valuable reagent.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in designing an effective storage strategy. Diethyl 1-tetradecanephosphonate is a phosphonate ester characterized by a C-P bond, which is generally stable, and two ethyl ester linkages, which represent the primary sites of potential degradation.[1][2]

The compound typically presents as a colorless to pale yellow liquid.[1] Its long tetradecyl chain confers significant hydrophobic properties, resulting in good solubility in organic solvents but limited solubility in water.[1]

Table 1: Physicochemical Properties of Diethyl 1-tetradecanephosphonate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5191-09-3 | [3][4][5] |

| Molecular Formula | C18H39O3P | [3][4][5] |

| Molecular Weight | 334.47 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 8°C | [3][4] |

| Boiling Point | 199-201°C at 3 mmHg | [3][4] |

| Density | 0.922 g/cm³ | [3][4] |

| Refractive Index | 1.4445 |[3][4] |

Chemical Stability and Degradation Pathways

The stability of Diethyl 1-tetradecanephosphonate is generally robust under recommended storage conditions.[1] However, like most esters, it is susceptible to specific environmental and chemical factors that can compromise its purity over time.

Hydrolysis: The Primary Degradation Pathway

The most significant vulnerability of phosphonate esters is hydrolysis of the ester linkages (P-O-C).[2][6] This reaction can be catalyzed by both acids and bases, cleaving one or both ethyl groups to yield monoethyl tetradecanephosphonate and ultimately tetradecanephosphonic acid.

-

Mechanism: The presence of water, especially in conjunction with acidic or basic contaminants, facilitates nucleophilic attack on the phosphorus atom, leading to the cleavage of the ethyl ester bond.

-

Causality: The electronegativity of the phosphoryl oxygen (P=O) polarizes the phosphorus atom, making it susceptible to this attack. The rate of hydrolysis is significantly accelerated by changes in pH.[2] Therefore, maintaining a neutral, anhydrous environment is the most critical factor in preventing degradation.

Oxidation

While the C-P bond is highly resilient, the long alkyl chain and the ester groups can be susceptible to oxidation, particularly if exposed to strong oxidizing agents, atmospheric oxygen over long periods, or initiated by light.

-

Mechanism: Oxidative degradation can proceed via free-radical mechanisms, potentially leading to chain cleavage or the formation of various oxygenated byproducts. While specific studies on this molecule are scarce, the general principles of autoxidation of organic materials apply.

-

Causality: The presence of peroxides (which can form in certain organic solvents) or exposure to UV light can generate radicals that initiate the oxidation cascade. Storing under an inert atmosphere minimizes the availability of oxygen, the primary reactant in this process.

Thermal Stress

While Diethyl 1-tetradecanephosphonate has a high boiling point, prolonged exposure to elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.[3] Strong heating should be avoided.

Mandatory Visualization: Factors Influencing Compound Stability

The following diagram illustrates the key external factors that can negatively impact the chemical integrity of Diethyl 1-tetradecanephosphonate.

Caption: Key environmental factors leading to the degradation of Diethyl 1-tetradecanephosphonate.

Recommended Storage and Handling Protocols

A self-validating storage system is one where the procedures inherently minimize degradation and are coupled with a plan for verification. The following protocols are designed to ensure the long-term integrity of the compound.

Core Storage Conditions

To mitigate the risks outlined above, the following conditions are mandatory for the storage of Diethyl 1-tetradecanephosphonate.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) | Slows kinetic rates of all degradation pathways. Storing below its 8°C melting point as a solid further reduces molecular mobility.[3][4][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |

| Container | Tightly sealed, amber glass vial or bottle | Prevents ingress of moisture and air; amber glass protects from light.[8] Containers must be kept upright. |

| Environment | Dry, well-ventilated, dark location | Protects from ambient moisture, light, and incompatible fumes.[8] |

| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases.[1] | Prevents catalytic degradation. |

Experimental Protocol: Long-Term Storage Preparation

This protocol describes how to receive and prepare a new shipment of Diethyl 1-tetradecanephosphonate for long-term storage to maximize its shelf life.

Methodology:

-

Initial Inspection: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, the compound's purity should be verified immediately.

-

Inert Atmosphere Aliquoting: If the compound will be used frequently, it is best practice to aliquot it into smaller, single-use volumes. This minimizes repeated exposure of the main stock to the atmosphere.

-

Perform this procedure in a glove box or under a gentle stream of inert gas (argon or nitrogen).

-

Use clean, dry, amber glass vials with PTFE-lined screw caps.

-

Dispense the desired volume into each vial.

-

Before sealing, flush the headspace of the vial with the inert gas for 10-15 seconds.

-

Seal the cap tightly and reinforce with paraffin film for an extra barrier against moisture.

-

-

Labeling: Clearly label each vial with the compound name, concentration (if diluted), date of aliquoting, and a unique lot number.

-

Storage: Place the labeled vials into a secondary container and store them in a refrigerator at 2-8°C.

Experimental Protocol: Purity Verification After Storage

To ensure trustworthiness in experimental results, the purity of the compound should be periodically verified, especially if it has been stored for an extended period or if storage conditions were suboptimal.

Methodology:

-

Sample Preparation: Retrieve one of the stored aliquots. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

-

Analytical Method Selection:

-

¹H and ³¹P NMR Spectroscopy: This is a powerful method to assess purity. The proton NMR will show the characteristic peaks for the ethyl and tetradecyl groups. The appearance of new peaks, particularly a shift in the phosphonate peak in the ³¹P NMR, could indicate hydrolysis to the phosphonic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the parent compound from potential volatile degradation products. The mass spectrum will confirm the identity of the primary peak and help identify any impurities.

-

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of more polar impurities, such as the hydrolyzed phosphonic acid, which would have a significantly lower Rf value than the parent ester.

-

-

Data Analysis: Compare the analytical results to the certificate of analysis of the original material or a freshly acquired standard. The absence of significant impurity peaks confirms the stability of the stored compound.

Conclusion

The chemical integrity of Diethyl 1-tetradecanephosphonate is best preserved by strict adherence to proper storage and handling protocols. The primary threats to its stability—hydrolysis and oxidation—are effectively mitigated by maintaining a cold, dark, dry, and anaerobic environment. By implementing the detailed procedures in this guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their work, confident in the quality of this important chemical reagent.

References

-

PHOSPHONATE ESTER. (n.d.). Retrieved from Ataman Kimya. [Link]

-

Phosphonate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

SAFETY DATA SHEET - Diethyl phthalate. (2021, July 25). Retrieved from Actylis Lab Solutions. [Link]

-

Safety - phosphonates. (n.d.). Retrieved from Phosphonates Europe. [Link]

-

Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

Sources

- 1. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. DIETHYL 1-TETRADECANEPHOSPHONATE price,buy DIETHYL 1-TETRADECANEPHOSPHONATE - chemicalbook [chemicalbook.com]

- 4. DIETHYL 1-TETRADECANEPHOSPHONATE CAS#: 5191-09-3 [amp.chemicalbook.com]

- 5. DIETHYL 1-TETRADECANEPHOSPHONATE | 5191-09-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl 1,3-acetonedicarboxylate(105-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Diethyl 1-Tetradecanephosphonate

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

Diethyl 1-tetradecanephosphonate is an organophosphorus compound that presents as a colorless to pale yellow liquid.[1] Its relatively low volatility and solubility in organic solvents are key characteristics to consider during handling and experimental design.[1] The long tetradecane hydrocarbon chain imparts hydrophobic properties to the molecule.[1]

Table 1: Physicochemical Properties of Diethyl 1-tetradecanephosphonate

| Property | Value | Source |

| CAS Number | 5191-09-3 | [2][3] |

| Molecular Formula | C18H39O3P | [1], [2][3] |

| Molecular Weight | 334.47 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 8°C | [2][3] |

| Boiling Point | 199-201°C at 3 mmHg | [2][3] |

| Density | 0.922 g/cm³ | [2][3] |

| Flash Point | 199-201°C/3mm | [2][3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Hazard Identification and Risk Assessment

Based on available data for Diethyl 1-tetradecanephosphonate and related phosphonate esters, a thorough risk assessment is crucial before commencing any experimental work.

GHS Classification (Inferred)

While a specific GHS classification is not available, data from similar compounds suggest the following potential hazards:

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Tract Irritation: Inhalation of mists or vapors may irritate the respiratory tract.

One supplier, Alfa Aesar, provides legacy risk statements (R-phrases) of 36/37/38 , which correspond to "Irritating to eyes, respiratory system and skin".[3] The corresponding safety statements (S-phrases) are 26-36/37/39 , indicating the need for eye protection, suitable protective clothing, and immediate rinsing of eyes in case of contact.[3]

Toxicological Profile (Based on Related Compounds)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All handling of Diethyl 1-tetradecanephosphonate should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be adequately controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Caption: Core and task-specific PPE for handling Diethyl 1-tetradecanephosphonate.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe mist or vapor.[6]

-

Keep away from heat, sparks, and open flames.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a cool place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Never transfer the compound from its original container into an unlabeled one.[7]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to any incidents involving Diethyl 1-tetradecanephosphonate.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[8]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific hazards: When heated to decomposition, it may emit acrid smoke and irritating fumes.

-

Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for cleaning up: Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[11]

Caption: Step-by-step procedure for managing an accidental release.

Disposal Considerations

All waste materials, including contaminated absorbents and empty containers, should be treated as hazardous waste.

-

Waste Treatment: Dispose of waste in accordance with all applicable federal, state, and local regulations.[11] Do not dispose of it with household garbage.[11]

-

Container Disposal: Do not reuse empty containers. Triple rinse the container with a suitable solvent and dispose of it in accordance with local regulations.